Cas no 100676-10-6 (a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI))
![a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) structure](https://nl.kuujia.com/scimg/cas/100676-10-6x500.png)
100676-10-6 structure
Productnaam:a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI)
a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI)
- 6-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-3,6,6a-trihydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
- 3-(2,3-Dibromo-4,5-dihydroxy-benzyl)-3,3a,6-trihydroxy-tetrahydro-furo[3,2-b]furan-2-one
- AC1L7A6P
- AC1Q7BAN
- CHEBI:389398
- CHEMBL368123
- NSC615490
- NSC-615490
- Rhodomelol
- Rhodomelol, from the red alga Polysiphonia lanosa
- .beta.-D-threo-D-glycero-3-Hexulofuranosonic acid,3-dibromo-4,5-dihydroxyphenyl)methyl],.gamma.-lactone
- DTXSID60326778
- 6-[(2,3-dibromo-4,5-dihydroxy-phenyl)methyl]-3,6,6a-trihydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
- Furo[3, .beta.-D-threo-d-glycero-3-hexulo furanosonic acid deriv. (9CI) (+)-Rhodomelol
- 100676-10-6
- BDBM50056941
-
- Inchi: InChI=1S/C13H12Br2O8/c14-7-4(1-5(16)9(18)8(7)15)2-12(20)11(19)23-10-6(17)3-22-13(10,12)21/h1,6,10,16-18,20-21H,2-3H2
- InChI-sleutel: KYQGDJSJCJZIAX-UHFFFAOYSA-N
- LACHT: OC1C=C(CC2(C(=O)OC3C(COC23O)O)O)C(Br)=C(Br)C=1O
Berekende eigenschappen
- Exacte massa: 453.88976
- Monoisotopische massa: 453.89
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 506
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 137Ų
- XLogP3: 0.1
Experimentele eigenschappen
- Dichtheid: 2.36
- Kookpunt: 674.5°Cat760mmHg
- Vlampunt: 361.8°C
- Brekindex: 1.791
- PSA: 136.68
- LogboekP: -0.09850
a-L-xylo-3-Hexulofuranosonic acid,2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-, g-lactone (9CI) Gerelateerde literatuur
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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